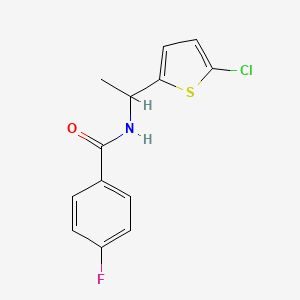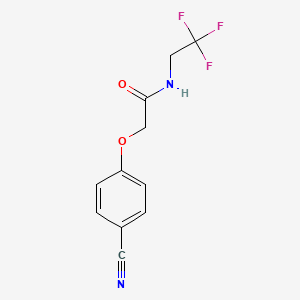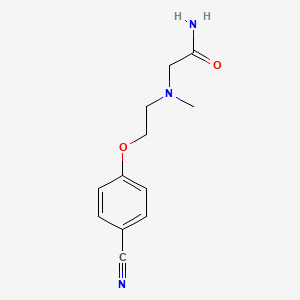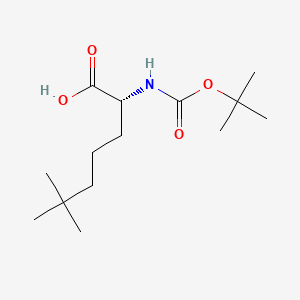![molecular formula C12H13ClN2O2 B14898888 Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted benzimidazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzimidazole ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate can be compared with other benzimidazole derivatives, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the ester group, resulting in different reactivity and biological activity.
Ethyl 2-(1H-benzo[d]imidazol-6-yl)acetate: Lacks the chloromethyl group, leading to different substitution reactions and biological properties.
2-(2-(Chloromethyl)-1H-benzo[d]imidazol-6-yl)acetic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of the chloromethyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H13ClN2O2 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
ethyl 2-[2-(chloromethyl)-3H-benzimidazol-5-yl]acetate |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-12(16)6-8-3-4-9-10(5-8)15-11(7-13)14-9/h3-5H,2,6-7H2,1H3,(H,14,15) |
Clave InChI |
FQDGRGJYFOZTHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)









![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)
